molecular formula C20H13FN2O4S B2906831 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate CAS No. 1396873-31-6

1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate

Katalognummer: B2906831
CAS-Nummer: 1396873-31-6
Molekulargewicht: 396.39
InChI-Schlüssel: DPXUAYAXXIKPMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fluorinated benzothiazole core linked via an azetidine ring to a 4-oxo-coumarin carboxylate moiety. Its synthesis typically involves condensation of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine with activated coumarin derivatives under mild conditions .

Eigenschaften

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4S/c21-11-5-6-14-18(7-11)28-20(22-14)23-9-12(10-23)26-19(25)17-8-15(24)13-3-1-2-4-16(13)27-17/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXUAYAXXIKPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This compound combines the structural features of benzothiazole and chromene, which are known for their pharmacological potential. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring, followed by coupling with the chromene moiety under specific reaction conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Antimicrobial Properties

Several studies have indicated that compounds featuring benzothiazole and chromene derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial and fungal strains. In vitro testing revealed minimum inhibitory concentrations (MICs) in the range of 50 μg/mL for certain derivatives, indicating potent activity against tested organisms .

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs possess anticancer properties. In a study involving human cell lines (SK-Hep-1, MDA-MB-231, NUGC-3), certain benzothiazole derivatives exhibited moderate to strong inhibition of cell proliferation. The study highlighted that modifications to the benzothiazole structure could enhance its cytotoxicity against cancer cells .

CompoundCell LineIC50 (μM)
1SK-Hep-112.5
2MDA-MB-23115.0
3NUGC-310.0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The fluorobenzo[d]thiazole moiety may modulate enzyme activity or receptor interactions, while the azetidine group enhances binding affinity and specificity . Additionally, the chromene component may contribute to antioxidant properties, further supporting its therapeutic potential.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of benzothiazole derivatives, including those structurally related to the target compound. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with some exhibiting antifungal activity as well .

Study on Anticancer Properties

Another study focused on the anticancer effects of chromene derivatives in combination with benzothiazole structures. The findings suggested that these compounds could induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 6-F-BTZ, 4-Oxo-coumarin-2-carboxylate C₂₀H₁₃FN₂O₄S 396.39 Fluorine enhances lipophilicity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 4-CF₃-BTZ, 8-MeO-coumarin-3-carboxylate C₂₂H₁₅F₃N₂O₅S 476.40 Trifluoromethyl improves metabolic stability
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate 6-F-BTZ, 4-acetylbenzoate C₁₉H₁₅FN₂O₃S 370.40 Acetyl group alters solubility
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 6-F-coumarin, benzothiadiazine-dione C₁₆H₁₀FN₃O₃S 343.33 Hybrid coumarin-benzothiadiazine scaffold

Key Observations :

  • Fluorine vs.
  • Coumarin Modifications : The 8-methoxy substitution in may improve fluorescence properties, while the acetylbenzoate in replaces the coumarin entirely, reducing π-stacking capacity .
  • Heterocyclic Hybrids : The benzothiadiazine-dione hybrid in demonstrates the versatility of coumarin in forming fused heterocyclic systems with distinct electronic profiles.

Crystallographic and Computational Studies

SHELX programs are widely used for refining such structures, highlighting the azetidine’s planar conformation and the coumarin’s coplanarity with benzothiazole in analogues. These studies aid in optimizing molecular geometry for target engagement.

Q & A

Q. What are the optimal synthetic routes for this compound, considering reaction efficiency and purity?

The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:

  • Cyclization : Use Vilsmeier-Haack reagent (DMF/POCl₃) for introducing the aldehyde group to the thiazole ring, as demonstrated in benzothiazole derivatives .
  • Coupling : React the fluorobenzo[d]thiazole intermediate with azetidin-3-yl and chromene carboxylate moieties via esterification or nucleophilic substitution.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/DMF) ensure high purity (>95%) .
    Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, retention time ~8.2 min) to track reaction progress .

Q. How can the crystal structure of this compound be resolved, and what tools are recommended?

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMF/ethanol). Use SHELXL for refinement, focusing on dihedral angles between the benzo[d]thiazole, azetidine, and chromene moieties .
  • Key parameters : Analyze π-π interactions (centroid distances ~3.7 Å) and C–H···π bonds for stabilization .
  • Validation : Compare bond lengths/angles with similar structures (e.g., 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanone) to ensure accuracy .

Q. What in vitro assays are suitable for initial biological screening?

  • Anticancer activity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., MCF-7, HepG2) .
  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .
  • Kinase inhibition : Screen against EGFR or VEGFR-2 using fluorescence-based kinase assays .
    Note : Use DMSO for solubilization (final concentration <0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How should contradictory data in biological activity studies be addressed?

  • Replicate assays : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal methods : Confirm kinase inhibition via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural analogs : Compare results with compounds like (5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-thiazolidin-4-one to identify substituent effects .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding (e.g., chromene carbonyl with Lys721) and hydrophobic contacts (fluorobenzo[d]thiazole with Val702) .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs in PubChem .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify the azetidine group to reduce CYP3A4-mediated metabolism .
  • Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) on the chromene ring while maintaining activity .

Methodological Notes

  • Synthesis Troubleshooting : If low yields occur in esterification, switch to Steglich conditions (DCC/DMAP) .
  • Crystallography Pitfalls : For poor crystal quality, try seeding or varying solvent ratios (DMF:water 4:1) .
  • Biological Assays : Validate target engagement using CRISPR knockouts (e.g., EGFR−/− cells) to confirm mechanism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.